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Compound of Interest

Compound Name: 1,3-Hexadien-5-yne

Cat. No.: B225871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C6H6 represents a fascinating array of structural isomers, each

possessing unique chemical and physical properties. While benzene is the most stable and

well-known isomer, several other valence isomers exist, often as transient or highly strained

species. Differentiating these isomers is a critical task in various fields, from combustion

chemistry to materials science. This guide provides a comprehensive comparison of key

spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis), and Mass Spectrometry (MS)—for distinguishing between benzene and its common

isomers.

Spectroscopic Data Comparison
The unique structural features of each C6H6 isomer give rise to distinct spectroscopic

signatures. The following tables summarize the key quantitative data used for their

identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for

elucidating the precise structure of C6H6 isomers. The chemical shifts (δ), multiplicities, and

coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed

map of the carbon-hydrogen framework.
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Isomer
¹H NMR Data (δ, ppm,
multiplicity)

¹³C NMR Data (δ, ppm)

Benzene 7.34 (s, 6H) 128.7

Fulvene
6.51 (m, 1H), 6.38 (m, 1H),

6.13 (m, 2H), 5.51 (s, 2H)

148.3, 134.7, 126.0, 121.5,

109.1

Dewar Benzene
6.70 (t, 2H), 3.82 (m, 2H), 3.52

(t, 2H)
138.8, 50.9, 46.8

Benzvalene
6.35 (t, 2H), 4.15 (m, 1H), 3.65

(t, 1H), 1.60 (m, 2H)
135.0, 43.0, 31.5, 24.0

Prismane 2.28 (s, 6H) 22.5

Note: NMR data can vary slightly depending on the solvent used.

Table 2: IR and UV-Vis Spectroscopic Data
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information

about functional groups and overall structure.[1] Ultraviolet-Visible (UV-Vis) spectroscopy

provides insights into the electronic transitions within a molecule, which is particularly useful for

distinguishing conjugated systems.[2][3]
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Isomer Key IR Absorptions (cm⁻¹) UV-Vis λ_max (nm)

Benzene

~3062 (Aromatic C-H stretch),

~1479 (C=C stretch), ~673 (C-

H bend)[4]

184, 204, 256[5]

Fulvene

~3080 (sp² C-H stretch), ~1630

(C=C stretch), ~900 (C-H

bend)

~240, 360

Dewar Benzene

~3050 (sp² C-H stretch), ~2950

(sp³ C-H stretch), ~1650 (C=C

stretch)

~260

Benzvalene

~3060 (sp² C-H stretch), ~2980

(sp³ C-H stretch), ~1640 (C=C

stretch)

Not well-defined, transparent >

230 nm

Prismane
~3000 (sp³ C-H stretch), ~1200

(C-C stretch)

Transparent in the near-UV

range

Table 3: Mass Spectrometry Data
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the

parent molecule and its fragments. While all C6H6 isomers have the same molecular weight

(78.11 amu), their fragmentation patterns upon ionization can differ significantly.[6][7][8]

Isomer Molecular Ion (M⁺, m/z)
Key Fragmentation Peaks
(m/z)

Benzene 78 (very strong) 77 (loss of H), 52, 51, 50, 39

Fulvene 78 (strong) 77, 63, 51, 39

Dewar Benzene 78 (strong)
77, 65, 52, 39 (rearranges to

benzene)

Benzvalene 78 (strong) 77, 65, 51, 39

Prismane 78 (strong)
77, 66, 51, 39 (rearranges to

benzene)
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Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiating C6H6 isomers using

the spectroscopic data presented.

Isomer Identification Workflow

Further Differentiation

Unknown C6H6 Isomer
(MS confirms m/z = 78)

Record 1H NMR Spectrum

Benzene
(Aromatic)

 Single peak ~7.3 ppm 

Prismane
(Saturated, Strained)

 Single peak ~2.3 ppm 

Fulvene, Dewar Benzene,
or Benzvalene

 Multiple peaks in
 olefinic & aliphatic regions 

Record 13C NMR Spectrum

Fulvene

 5 distinct signals,
 including sp2 carbons > 100 ppm 

Dewar Benzene or Benzvalene

 3 or 4 distinct signals,
 including sp3 carbons < 60 ppm 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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